1,13-Dibromotridecane (CAS: 31772-05-1): Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications
1,13-Dibromotridecane (CAS: 31772-05-1): Physicochemical Profiling, Synthetic Methodologies, and Advanced Applications
Executive Summary
1,13-Dibromotridecane is a highly versatile, bifunctional dihalogenated alkane characterized by a linear thirteen-carbon aliphatic chain terminating in electrophilic bromine atoms at both ends. In the realms of materials science, supramolecular chemistry, and drug development, this compound serves as a critical structural building block. Its unique molecular architecture—combining a flexible, hydrophobic spacer with highly reactive termini—enables precise control over molecular spacing, cross-linking density, and host-guest interactions in advanced engineered materials.
Physicochemical Profiling & Molecular Causality
The physical and chemical properties of 1,13-dibromotridecane are dictated by the interplay between its long hydrophobic alkyl chain and its heavy, polarizable halogen termini.
| Property | Value | Analytical Causality / Relevance |
| Molecular Formula | C₁₃H₂₆Br₂ | Dihalogenated alkane; specific dibromo derivative of tridecane [1]. |
| Molecular Weight | 342.15 g/mol | Dual heavy bromine atoms significantly increase the molecular weight relative to the non-halogenated tridecane analog [2]. |
| Physical State | Colorless liquid to low-melting solid | The long, flexible aliphatic chain disrupts highly ordered crystal packing at room temperature [1]. |
| Melting Point | ~9 °C | Transitions to a liquid state just below standard room temperature, requiring gentle warming for liquid handling [3]. |
| Boiling Point | 350.0 °C (at 760 mmHg) | High boiling point driven by strong London dispersion forces from the 13-carbon chain and the polarizable bromines [1]. |
| Density | 1.3 g/cm³ | Bromine’s high atomic mass increases the density well above that of water, facilitating biphasic separation [1]. |
| Flash Point | 192.7 °C | Indicates high thermal stability and low flammability risk under standard laboratory handling [1]. |
| Refractive Index | 1.489 | High polarizability of the terminal C-Br bonds contributes to a high refractive index [1]. |
Chemical Reactivity & Mechanistic Pathways
The chemical utility of 1,13-dibromotridecane is rooted in its two electrophilic bromine termini, which make it highly reactive toward nucleophilic substitution (S_N2) [1]. This bifunctionality facilitates the introduction of various functional groups such as amines, thiols, azides, or cyanides [1].
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Macrocyclization: The compound serves as a bifunctional alkylating agent in the synthesis of macrocycles via intramolecular nucleophilic substitution, where the terminal bromides are displaced to close the carbon chain into rings [1]. Furthermore, when treated with sodium metal or zinc in an intramolecular Wurtz coupling, it forms cyclotridecane structures [4].
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Polymer Chemistry: It is widely utilized as a chain extender or cross-linker. Reaction with nucleophilic monomers (e.g., diamines or dithiols) yields polyamides and polythioethers with tailored mechanical properties, where the thirteen-carbon spacer contributes essential flexibility and hydrophobic character to the polymer backbone [1].
Validated Synthesis Protocol: Halogenation of 1,13-Tridecanediol
To ensure high purity and strictly terminal functionalization, the synthesis of 1,13-dibromotridecane is commonly achieved via the halogenation of 1,13-tridecanediol using phosphorus tribromide (PBr₃) [1]. The following protocol is designed as a self-validating system to guarantee synthetic integrity.
Step 1: Reaction Setup & Activation Dissolve 1 eq. of 1,13-tridecanediol in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂/Ar) and cool the flask to 0 °C. Causality: Cooling is critical to manage the exothermic activation of the hydroxyl groups and prevent unwanted elimination side-reactions that could yield alkenes.
Step 2: Halogenation Add 0.8 eq. of PBr₃ dropwise over 30 minutes. Causality: PBr₃ is selected over aqueous HBr to ensure strictly terminal bromination via an S_N2 mechanism. This minimizes the risk of carbocation rearrangement, which frequently occurs under harsh acidic conditions and leads to secondary bromides.
Step 3: Maturation & In-Process Monitoring Allow the reaction to warm to room temperature, then reflux for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Validation: The reaction is complete when the polar diol spot completely disappears, replaced by a highly non-polar spot corresponding to the dibrominated product.
Step 4: Quenching & Phase Separation Cool the mixture and quench slowly with ice water, followed by washing with saturated NaHCO₃ and brine. Causality: Saturated NaHCO₃ neutralizes acidic byproducts (H₃PO₃ and residual HBr), preventing acid-catalyzed degradation of the product during subsequent thermal purification.
Step 5: Purification Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude liquid via vacuum distillation.
Step 6: Analytical Validation (Self-Validating QC)
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¹H NMR (CDCl₃): Complete conversion is confirmed when the triplet at ~3.6 ppm (-CH₂OH) completely shifts to ~3.4 ppm (-CH₂Br).
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GC-MS: Ensure the molecular ion peak matches the isotopic pattern of a dibrominated species (M, M+2, M+4 in a 1:2:1 ratio) around m/z 342 [2].
Workflow for the synthesis and purification of 1,13-dibromotridecane via SN2 halogenation.
Advanced Applications: Supramolecular Chemistry & Materials Science
Beyond traditional polymer synthesis, 1,13-dibromotridecane plays a pivotal role in advanced supramolecular chemistry and nanotechnology. Its precise chain length and functional termini make it an ideal candidate for host-guest systems and drug delivery scaffolds [1].
A prime example is its application in the engineering of nanotubular hosts, specifically Isoreticular Covalent Organic Pillars (iCOPs) [5]. In these systems, 1,13-dibromotridecane acts as a precisely sized guest molecule. When introduced to COP-3 at elevated temperatures (40–60 °C), it forms a highly stable inclusion complex [5].
The single crystal structure of this complex reveals that the 1,13-dibromotridecane molecule perfectly spans both openings of the COP-3 nanotube, adopting an overall favored zigzag conformation [5]. This structural stabilization is actively confirmed by ¹H NMR spectroscopy, which demonstrates a slow exchange for the inclusion complex, validating the tight molecular recognition between the host and the dibrominated guest [5].
Host-guest inclusion complex formation of 1,13-dibromotridecane within COP-3 nanotubes.
References
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Title : 1,13-Dibromotridecane | C13H26Br2 | CID 12410886 - PubChem - NIH Source : nih.gov URL :[Link]
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Title : Cyclotridecane — Grokipedia Source : grokipedia.com URL : [Link]
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Title : Isoreticular Covalent Organic Pillars: Engineered Nanotubular Hosts for Tailored Molecular Recognition | Journal of the American Chemical Society Source : acs.org URL : [Link]
Sources
- 1. 1,13-Dibromotridecane (CAS 31772-05-1) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [chemblink.com]
- 2. 1,13-Dibromotridecane | C13H26Br2 | CID 12410886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,13-Dibromotridecane CAS#: 31772-05-1 [m.chemicalbook.com]
- 4. Cyclotridecane â Grokipedia [grokipedia.com]
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